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molecular formula C9H8ClNO B8694272 5-Chloro-4-methylindolin-2-one

5-Chloro-4-methylindolin-2-one

Cat. No. B8694272
M. Wt: 181.62 g/mol
InChI Key: CRPVKCLICXWDGA-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

A suspension of 3.0 g of 4-methyl-2-oxindole was stirred in 50 ml of acetonitrile at room temperature while 3.3 g of N-chlorosuccinimide was added in portions. Trifluoroacetic acid (1 ml) was then added. The suspension was stirred at room temperature for 3 days during which time solids were always present. The solids were collected by vacuum filtration, washed with a small amount of cold acetone and dried overnight in a vacuum oven at 40° C. to give 2.5 g (68%) of 5-chloro-4-methyl-2-oxindole.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5](=[O:11])[NH:6]2.[Cl:12]N1C(=O)CCC1=O.FC(F)(F)C(O)=O>C(#N)C>[Cl:12][C:10]1[C:2]([CH3:1])=[C:3]2[C:7](=[CH:8][CH:9]=1)[NH:6][C:5](=[O:11])[CH2:4]2

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=C2CC(NC2=CC=C1)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 3 days during which time solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
washed with a small amount of cold acetone
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC=1C(=C2CC(NC2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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